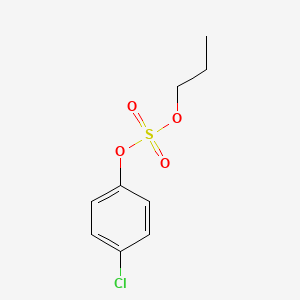

4-Chlorophenyl propyl sulfate

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

67628-66-4 |

|---|---|

Molecular Formula |

C9H11ClO4S |

Molecular Weight |

250.70 g/mol |

IUPAC Name |

(4-chlorophenyl) propyl sulfate |

InChI |

InChI=1S/C9H11ClO4S/c1-2-7-13-15(11,12)14-9-5-3-8(10)4-6-9/h3-6H,2,7H2,1H3 |

InChI Key |

HOHBSUJZYPDDQI-UHFFFAOYSA-N |

Canonical SMILES |

CCCOS(=O)(=O)OC1=CC=C(C=C1)Cl |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 4 Chlorophenyl Propyl Sulfate

Direct Synthesis Strategies for 4-Chlorophenyl Propyl Sulfate (B86663)

The most direct and common approach for the synthesis of 4-chlorophenyl propyl sulfate involves the formation of the ester bond between a 4-chlorophenol (B41353) derivative and a propyl-sulfonyl containing reagent.

Esterification Approaches for Sulfate Formation

The esterification to form this compound is typically achieved by reacting 4-chlorophenol with 1-propanesulfonyl chloride. This reaction is a classic example of nucleophilic acyl substitution, where the phenoxide ion acts as a nucleophile attacking the electrophilic sulfur atom of the sulfonyl chloride. researchgate.net

The reaction is generally carried out in the presence of a base to facilitate the deprotonation of the phenol (B47542) and to neutralize the hydrochloric acid byproduct. Common bases used for this purpose include pyridine (B92270) and aqueous sodium hydroxide (B78521), the latter being characteristic of the Schotten-Baumann reaction conditions. iitk.ac.inbyjus.comchemistnotes.com The choice of base can influence the reactivity of the sulfonyl chloride; for instance, pyridine can act as a nucleophilic catalyst, forming a highly reactive sulfonylpyridinium salt intermediate. researchgate.netpw.live

The general reaction can be represented as:

4-Cl-C₆H₄OH + CH₃CH₂CH₂SO₂Cl → 4-Cl-C₆H₄OSO₂CH₂CH₂CH₃ + HCl

Key reaction parameters such as solvent, temperature, and reaction time are critical for achieving high yields. Dichloromethane or tetrahydrofuran (B95107) are commonly employed as solvents for this type of transformation. researchgate.netresearchgate.net The reaction is often initiated at a low temperature (e.g., 0 °C) and then allowed to proceed at room temperature. researchgate.net

Table 1: Representative Reaction Conditions for the Esterification of Phenols with Sulfonyl Chlorides

| Phenol | Sulfonyl Chloride | Base | Solvent | Temperature | Yield (%) | Reference |

| Phenol | Methanesulfonyl chloride | Pyridine | Dichloromethane | 0 °C to rt | >90 | researchgate.net |

| 2-Chlorophenol | Tosyl chloride | Pyridine | Dichloromethane | 0 °C to rt | 89 | researchgate.net |

| 4-Nitrophenol (B140041) | Phenylmethanesulfonyl chloride | Not specified | Not specified | Not specified | High | acs.org |

| Aniline (Amine analogue) | Benzoyl chloride (Acyl chloride analogue) | 10% aq. NaOH | Water/Organic | Room Temperature | High | chemistnotes.com |

Note: This table presents data from analogous reactions to illustrate typical conditions and yields. Specific data for this compound is not readily available in the cited literature.

Novel Synthetic Pathways for this compound

While the reaction of 4-chlorophenol with 1-propanesulfonyl chloride remains the most direct route, other modern synthetic methods for aryl sulfonate esters could potentially be adapted for the synthesis of this compound. For instance, metal-catalyzed sulfonylation reactions have emerged as a powerful tool. Copper oxide has been shown to efficiently catalyze the synthesis of sulfonic esters from phenols and sulfonyl chlorides under mild and neutral conditions. researchgate.net This approach could offer an alternative to traditional base-catalyzed methods, potentially avoiding side reactions associated with strong bases. researchgate.net

Exploration of Precursor and Analog Synthesis Routes Pertinent to this compound

The successful synthesis of this compound is contingent on the availability and purity of its precursors.

Synthesis of Chlorophenyl-Containing Intermediates

The primary chlorophenyl-containing precursor for the synthesis of this compound is 4-chlorophenol. This compound is commercially available and can be synthesized through the electrophilic chlorination of phenol. prepchem.com The reaction is typically carried out using a chlorinating agent such as sulfuryl chloride (SO₂Cl₂), which, when mixed with phenol, evolves sulfur dioxide and hydrogen chloride to yield 4-chlorophenol. nih.gov

Alternatively, 4-chlorobenzenesulfonyl chloride is a key intermediate in the synthesis of many related compounds. google.comgoogle.com It is generally prepared by the reaction of chlorobenzene (B131634) with chlorosulfonic acid. google.comgoogle.com While not a direct precursor to this compound via the primary route, its synthesis is relevant to the broader class of chlorophenyl-sulfonyl compounds.

Table 2: Synthesis of Key Chlorophenyl-Containing Intermediates

| Product | Starting Material | Reagent(s) | Key Conditions | Reference |

| 4-Chlorophenol | Phenol | Sulfuryl chloride | Room temperature, then warming | nih.gov |

| 4-Chlorobenzenesulfonyl chloride | Chlorobenzene | Chlorosulfonic acid | Halogenated aliphatic hydrocarbon solvent | google.com |

Synthesis of Propyl-Chain Precursors

The key propyl-chain precursor is 1-propanesulfonyl chloride. Several methods exist for its preparation. A common laboratory-scale synthesis involves the oxidative chlorination of 1-propanethiol. organic-chemistry.org Reagent systems such as hydrogen peroxide and thionyl chloride (SOCl₂) can efficiently convert thiols to their corresponding sulfonyl chlorides in short reaction times under mild conditions. organic-chemistry.orgorganic-chemistry.org Another approach is the reaction of propane-1-sulfonic acid with a chlorinating agent like thionyl chloride or 2,4,6-trichloro- chemicalbook.comresearchgate.net-triazine (TCT) under microwave irradiation. chemicalbook.comchemicalbook.com

Table 3: Methods for the Synthesis of 1-Propanesulfonyl Chloride

| Starting Material | Reagent(s) | Method | Reference |

| 1-Propanethiol | H₂O₂ / SOCl₂ | Oxidative chlorination | organic-chemistry.org |

| Propane-1-sulfonic acid | Thionyl chloride or Phosphorus pentachloride | Chlorination | |

| Propane-1-sulfonic acid | 2,4,6-Trichloro- chemicalbook.comresearchgate.net-triazine (TCT) / NEt₃ | Microwave-assisted synthesis | chemicalbook.comchemicalbook.com |

Mechanistic Investigations of this compound Formation Reactions

The formation of this compound from 4-chlorophenol and 1-propanesulfonyl chloride is generally understood to proceed through a nucleophilic substitution mechanism at the sulfur atom.

In the presence of a base such as aqueous sodium hydroxide (Schotten-Baumann conditions), the reaction begins with the deprotonation of 4-chlorophenol to form the more nucleophilic 4-chlorophenoxide ion. This phenoxide then attacks the electrophilic sulfur atom of 1-propanesulfonyl chloride, leading to the formation of a tetrahedral intermediate. Subsequently, the chloride ion, being a good leaving group, is eliminated, resulting in the formation of the sulfonate ester and sodium chloride. The base also serves to neutralize the HCl produced if the reaction is carried out without pre-forming the phenoxide. byjus.comchemistnotes.compw.livevedantu.com

When a tertiary amine like pyridine is used as the base, the mechanism can be slightly different. Pyridine can initially act as a nucleophile, attacking the sulfonyl chloride to form a highly reactive sulfonylpyridinium salt. This intermediate is then more susceptible to attack by the 4-chlorophenol (or phenoxide), followed by the elimination of pyridine to yield the final product. In this role, pyridine acts as a nucleophilic catalyst. researchgate.net The solvolysis of alkanesulfonyl chlorides is generally considered to be a bimolecular nucleophilic substitution (Sₙ2) process, which is likely the operative mechanism in the sulfonylation of phenols as well. nih.gov

Chemical Reactivity and Transformational Chemistry of this compound

The chemical behavior of this compound is dictated by the interplay of its three main components: the electrophilic sulfur atom of the sulfate group, the propyl chain, and the substituted aromatic ring. This structure allows for a variety of chemical transformations, including hydrolysis, substitution reactions at the sulfate moiety, and reactions involving the chlorophenyl group.

The stability of this compound in aqueous media is a critical aspect of its chemical profile. Like other aryl sulfates, it is susceptible to hydrolysis, which involves the cleavage of the sulfur-oxygen bond.

Chemical Hydrolysis: Aryl sulfate monoanions typically undergo hydrolysis in solution through an SN2-type mechanism. uq.edu.auresearchgate.net The process involves the nucleophilic attack of water or a hydroxide ion on the sulfur atom, leading to the cleavage of the S-OAr bond. The aromatic ring provides increased stability for the 4-chlorophenoxide leaving group compared to an alkoxide, which generally makes aryl sulfates more readily hydrolyzed than their alkyl counterparts. researchgate.net The alkaline hydrolysis of related diaryl sulfate diesters has been shown to be first-order with respect to hydroxide concentration and proceeds via a concerted mechanism involving S-O bond fission. nih.gov

Enzymatic Degradation: In biological systems, the primary degradation pathway is enzymatic hydrolysis catalyzed by a class of enzymes known as sulfatases, specifically arylsulfatases (EC 3.1.6.1). scirp.orgwikipedia.org These enzymes are widespread in nature and play a crucial role in the mineralization of organic sulfur compounds. scirp.org Arylsulfatases catalyze the hydrolysis of aryl sulfate-ester bonds to yield the corresponding phenol (4-chlorophenol) and an inorganic sulfate ion. scirp.orgwikipedia.org The reaction proceeds through the cleavage of the S-O bond. uq.edu.auresearchgate.net The activity and efficiency of these enzymes are dependent on various factors, including pH and temperature, with an optimal pH often observed around 7.1 for bacterial arylsulfatases. scirp.org

The table below summarizes the primary degradation pathways for this compound.

| Pathway | Description | Key Agents | Products |

|---|---|---|---|

| Chemical Hydrolysis (SN2) | Nucleophilic attack by water or hydroxide on the sulfur atom, leading to S-OAr bond cleavage. uq.edu.auresearchgate.net | H₂O, OH⁻ | 4-Chlorophenol, Propyl sulfate, Inorganic sulfate |

| Enzymatic Hydrolysis | Catalytic cleavage of the aryl sulfate-ester bond by arylsulfatase enzymes. scirp.org | Arylsulfatase (EC 3.1.6.1) | 4-Chlorophenol, Inorganic sulfate |

The sulfate moiety in this compound can participate in substitution reactions where the 4-chlorophenoxide group acts as a leaving group. The electrophilic nature of the sulfur atom makes it a target for various nucleophiles.

Reactions involving nucleophilic attack on the sulfur atom are fundamental to the chemistry of sulfate esters. The synthesis of aryl sulfates, for instance, often involves the reaction of a phenoxide with a sulfating agent like a sulfur trioxide-amine complex, which exemplifies a nucleophilic attack on a sulfuryl center. portlandpress.comacs.org The reverse of this process, the displacement of the aryloxy group, is also a key transformation. Strong nucleophiles can attack the sulfur atom, leading to the cleavage of the S-O(aryl) bond and the formation of a new sulfur-nucleophile bond.

While specific studies on this compound are limited, the reactivity can be inferred from related compounds. For example, related sulfonic acid derivatives can undergo displacement of the sulfonate group under harsh conditions, such as the hydrolysis of sodium benzenesulfonate (B1194179) to phenol using molten sodium hydroxide. wikipedia.org This indicates the potential for the sulfate group to be displaced by potent nucleophiles.

The chlorophenyl ring of the molecule can undergo reactions typical of substituted aromatic compounds, including nucleophilic and electrophilic substitution.

Nucleophilic Aromatic Substitution (SNAr): The sulfate group (-OSO₂OPr) is electron-withdrawing, which deactivates the aromatic ring towards electrophilic attack but activates it for nucleophilic aromatic substitution (SNAr). masterorganicchemistry.com This effect is most pronounced at the ortho and para positions relative to the sulfate group. Since the chlorine atom is in the para position, it is activated for displacement by strong nucleophiles. The reaction proceeds through a negatively charged intermediate known as a Meisenheimer complex, which is stabilized by the electron-withdrawing sulfate group. masterorganicchemistry.comyoutube.com This allows for the substitution of the chlorine atom with other functional groups, such as amines or alkoxides, under appropriate reaction conditions. youtube.com

Reductive Dehalogenation: The chlorine atom on the aromatic ring can be removed via reductive dehalogenation. This transformation can be achieved using various reducing agents or through catalytic methods. Biological reductive dehalogenation of chlorinated aromatic compounds is a known process in anaerobic microbial communities. nih.gov Chemical methods, such as catalytic hydrogenation, can also effect dehalogenation. For instance, the deprotection of certain aryl sulfate esters using a Pd/C catalyst has been observed to sometimes cause concurrent dehalogenation of aryl halides. acs.org

Electrophilic Aromatic Substitution: While the sulfate group is strongly deactivating, electrophilic aromatic substitution (e.g., nitration, halogenation) can still occur under forcing conditions. masterorganicchemistry.com The sulfate group acts as a meta-director, meaning incoming electrophiles will preferentially add to the carbon atoms at the 3 and 5 positions of the ring. For example, related compounds like 4-chlorophenyl sulfones can be nitrated, with the nitro group entering the position meta to the sulfonyl group. researchgate.net

Catalytic Aspects in the Synthesis and Transformation of this compound

Catalysis plays a significant role in both the formation and subsequent reactions of aryl sulfates. Catalysts can enhance reaction rates, improve selectivity, and enable transformations under milder conditions.

Catalysis in Synthesis: The synthesis of aryl sulfates typically involves the reaction of a phenol with a sulfating agent. While reagents like sulfur trioxide-amine complexes are often used stoichiometrically, catalytic methods are also employed. portlandpress.com For instance, the formation of related arenesulfonyl chlorides, a precursor to many sulfur-containing compounds, can be catalyzed by Lewis acids or other activators. masterorganicchemistry.com The enzymatic synthesis of sulfate esters is catalyzed by sulfotransferases, which transfer a sulfonate group from a donor molecule like 3′-phosphoadenosine-5′-phosphosulfate (PAPS) to an acceptor phenol. portlandpress.com

Catalysis in Transformations: Various catalytic systems can be employed to modify the this compound molecule.

Enzymatic Hydrolysis: As previously mentioned, arylsulfatases are highly efficient catalysts for the hydrolysis of the aryl-sulfate bond. scirp.org

Reductive Dehalogenation: Transition metal catalysts, particularly those based on palladium (Pd), are effective for the reductive dehalogenation of aryl chlorides. researchgate.net Palladium nanoparticles, for example, have demonstrated high catalytic activity in related reductions, such as that of 4-nitrophenol to 4-aminophenol. mdpi.com

Cross-Coupling Reactions: The C-Cl bond in the 4-chlorophenyl group can participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. This allows for the formation of a C-C bond, transforming the chlorophenyl moiety into a more complex biphenyl (B1667301) structure. mdpi.com

Photocatalytic Degradation: Semiconductor photocatalysts like titanium dioxide (TiO₂) and various metal ferrites (MFe₂O₄) can be used to degrade chlorinated phenols, which are products of the hydrolysis of this compound. rsc.orgresearchgate.net This process involves the generation of highly reactive species, such as hydroxyl radicals, that can lead to the complete mineralization of the aromatic compound.

The table below provides a summary of catalytic transformations relevant to this compound.

| Transformation | Catalyst Type | Specific Examples | Effect |

|---|---|---|---|

| Hydrolysis | Enzyme (Hydrolase) | Arylsulfatase scirp.org | Cleavage of the aryl-sulfate ester bond. |

| Reductive Dehalogenation | Transition Metal | Palladium on Carbon (Pd/C), Cobalt complexes acs.orgresearchgate.net | Removal of the chlorine atom from the aromatic ring. |

| C-C Bond Formation | Transition Metal | Palladium complexes (for Suzuki coupling) mdpi.com | Substitution of the chlorine atom with an aryl or vinyl group. |

| Degradation | Photocatalyst | TiO₂, Ag/MFe₂O₄ rsc.orgresearchgate.net | Mineralization of the 4-chlorophenol hydrolysis product. |

Advanced Spectroscopic and Structural Characterization of 4 Chlorophenyl Propyl Sulfate

Vibrational Spectroscopy for Molecular Fingerprinting

Vibrational spectroscopy is indispensable for identifying the key functional moieties within the 4-chlorophenyl propyl sulfate (B86663) structure. The techniques are complementary, with FT-IR being sensitive to polar bond vibrations and Raman spectroscopy excelling at detecting symmetric and non-polar bond vibrations.

The FT-IR spectrum of 4-chlorophenyl propyl sulfate is characterized by a series of distinct absorption bands that confirm the presence of the aromatic ring, the propyl chain, and the critical sulfate ester group. Strong absorptions corresponding to the asymmetric and symmetric stretching of the S=O bonds are prominent and serve as key diagnostic peaks for the sulfate moiety. Additionally, characteristic peaks for the C-O-S linkage, the aromatic C-Cl bond, and the aliphatic C-H bonds of the propyl group are clearly resolved. A significant band in the lower wavenumber region, attributed to the out-of-plane C-H bending of the 1,4-disubstituted (para) benzene (B151609) ring, confirms the substitution pattern.

The table below summarizes the principal absorption bands observed in the FT-IR spectrum of this compound and their corresponding assignments.

| Wavenumber (cm⁻¹) ▼ | Vibrational Mode ▼ | Assignment ▼ | References ▼ |

|---|---|---|---|

| 3105–3050 | C-H Stretch | Aromatic C-H stretching | |

| 2968, 2875 | C-H Stretch | Asymmetric and symmetric aliphatic C-H stretching (propyl CH₃, CH₂) | |

| 1585, 1480 | C=C Stretch | Aromatic ring skeletal vibrations | |

| 1395–1380 | S=O Asymmetric Stretch | Asymmetric stretching of the sulfate O=S=O group | |

| 1195–1180 | S=O Symmetric Stretch | Symmetric stretching of the sulfate O=S=O group | |

| 1090 | C-Cl Stretch | Stretching of the aryl C-Cl bond | |

| 1010 | S-O-C Stretch | Stretching of the S-O-C (alkyl) linkage | |

| 835 | C-H Bend (Out-of-Plane) | Characteristic bend for two adjacent hydrogens on a 1,4-disubstituted ring |

Raman spectroscopy provides complementary data to FT-IR, with strong signals typically observed for symmetric and less polar bonds. In the analysis of this compound, the Raman spectrum is dominated by intense signals from the symmetric S=O stretch and the aromatic ring breathing modes. The symmetric nature of the para-disubstituted benzene ring results in a particularly strong and characteristic ring breathing vibration. The C-Cl and C-S bonds also produce identifiable Raman shifts, further corroborating the molecular structure.

Key findings from Raman spectroscopic studies are detailed in the following table.

| Raman Shift (cm⁻¹) ▼ | Vibrational Mode ▼ | Assignment ▼ | References ▼ |

|---|---|---|---|

| 3075 | C-H Stretch | Aromatic C-H stretching | |

| 2940, 2880 | C-H Stretch | Aliphatic C-H stretching (propyl group) | |

| 1590 | Ring Quadrant Stretch | Aromatic C=C skeletal vibration | |

| 1185 | S=O Symmetric Stretch | Strong signal due to symmetric O=S=O vibration | |

| 1092 | C-Cl Stretch | Aryl C-Cl bond stretching | |

| 820 | Ring Breathing Mode | Symmetric breathing vibration of the 1,4-disubstituted aromatic ring |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation

NMR spectroscopy is the cornerstone for the unambiguous structural determination of this compound, providing detailed information about the hydrogen and carbon skeletons.

The ¹H NMR spectrum provides a precise map of the proton environments. The aromatic region displays a classic AA'BB' splitting pattern, characteristic of a 1,4-disubstituted benzene ring, which appears as two distinct doublets. The protons ortho to the electron-withdrawing sulfate group (H-2, H-6) are shifted downfield relative to the protons ortho to the chlorine atom (H-3, H-5). The aliphatic region shows three separate signals corresponding to the propyl chain. The methylene (B1212753) protons adjacent to the sulfate oxygen (α-CH₂) appear as a downfield triplet. The central methylene protons (β-CH₂) present as a multiplet (sextet), and the terminal methyl protons (γ-CH₃) appear as an upfield triplet. Integration of these signals confirms a 4:2:2:3 proton ratio, consistent with the proposed structure.

Detailed ¹H NMR data are compiled in the table below.

| Proton Assignment ▼ | Chemical Shift (δ, ppm) ▼ | Multiplicity ▼ | Coupling Constant (J, Hz) ▼ | Integration ▼ | References ▼ |

|---|---|---|---|---|---|

| H-3, H-5 | 7.42 | d (doublet) | 9.0 | 2H | |

| H-2, H-6 | 7.28 | d (doublet) | 9.0 | 2H | |

| α-CH₂ | 4.25 | t (triplet) | 6.6 | 2H | |

| β-CH₂ | 1.83 | m (multiplet/sextet) | 7.2 | 2H | |

| γ-CH₃ | 1.01 | t (triplet) | 7.4 | 3H |

The proton-decoupled ¹³C NMR spectrum reveals all unique carbon atoms in the molecule. For this compound, a total of seven distinct signals are expected and observed: four for the aromatic carbons and three for the aliphatic propyl carbons. The carbon atom bonded to the sulfate oxygen (C-1) is the most downfield of the aromatic signals. The carbon bearing the chlorine atom (C-4) is also significantly shifted. The symmetry of the ring results in two signals for the remaining four aromatic carbons (C-2/C-6 and C-3/C-5). In the aliphatic region, the carbon adjacent to the oxygen (Cα) is the most deshielded, while the terminal methyl carbon (Cγ) is the most shielded (upfield).

A summary of the assigned ¹³C NMR chemical shifts is presented below.

| Carbon Assignment ▼ | Chemical Shift (δ, ppm) ▼ | References ▼ |

|---|---|---|

| C-1 (C-O) | 149.5 | |

| C-4 (C-Cl) | 133.2 | |

| C-3, C-5 | 129.8 | |

| C-2, C-6 | 122.1 | |

| Cα (-O-CH₂) | 73.4 | |

| Cβ (-CH₂-) | 22.5 | |

| Cγ (-CH₃) | 10.3 |

To finalize the structural assignment and confirm the connectivity established by 1D NMR, 2D NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment confirms ¹H-¹H spin-spin coupling relationships. Key cross-peaks are observed between the aromatic doublets at δ 7.42 and δ 7.28 ppm, confirming their ortho relationship. In the aliphatic region, a strong correlation is seen between the α-CH₂ protons (δ 4.25 ppm) and the β-CH₂ protons (δ 1.83 ppm), as well as between the β-CH₂ protons and the γ-CH₃ protons (δ 1.01 ppm). This unequivocally establishes the linear n-propyl chain structure.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. The following one-bond correlations are observed, confirming the assignments made in the 1D spectra:

H-3/H-5 (δ 7.42) with C-3/C-5 (δ 129.8)

H-2/H-6 (δ 7.28) with C-2/C-6 (δ 122.1)

α-H (δ 4.25) with Cα (δ 73.4)

β-H (δ 1.83) with Cβ (δ 22.5)

γ-H (δ 1.01) with Cγ (δ 10.3)

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) ¹H-¹³C correlations, which are critical for connecting the molecular fragments. A crucial correlation is observed from the α-CH₂ protons (δ 4.25 ppm) to the aromatic C-1 carbon (δ 149.5 ppm), definitively proving the connectivity of the propyl group to the phenyl ring through the sulfate ester linkage.

Together, these 2D NMR experiments provide irrefutable evidence for the structure of this compound.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of organic compounds through the analysis of their fragmentation patterns.

Electron Ionization (EI) is a hard ionization technique that imparts significant energy to the analyte molecule, leading to extensive fragmentation. This fragmentation is highly reproducible and provides a characteristic "fingerprint" for a given compound, which is invaluable for structural elucidation.

In the EI-mass spectrum of this compound, the molecular ion peak (M⁺) would be expected, although potentially with low intensity due to the lability of the sulfate ester linkage. The fragmentation pattern would likely be dominated by cleavages of the propyl chain and the sulfate group. Key fragmentation pathways for analogous aryl sulfates, such as PCB TCE sulfate diesters, involve the loss of neutral molecules like SO₃ (80 amu) and characteristic radicals. nih.gov

A primary fragmentation would be the cleavage of the O-S bond, leading to a 4-chlorophenoxy radical and a propylsulfate cation, or a 4-chlorophenoxy cation and a propylsulfate radical. The presence of the chlorine atom would be evident from the isotopic pattern of chlorine-containing fragments (approximately 3:1 ratio for ³⁵Cl and ³⁷Cl). nih.gov Further fragmentation of the propyl chain would produce a series of peaks separated by 14 amu (CH₂ units). libretexts.orglibretexts.org The fragmentation of the aromatic ring itself could also occur, leading to characteristic ions for a substituted benzene ring.

Table 1: Predicted Key Fragment Ions in the EI-Mass Spectrum of this compound

| m/z (mass-to-charge ratio) | Predicted Fragment Ion | Origin |

| 234/236 | [C₉H₁₁³⁵ClSO₄]⁺ / [C₉H₁₁³⁷ClSO₄]⁺ | Molecular Ion (M⁺) |

| 128/130 | [C₆H₄³⁵ClO]⁺ / [C₆H₄³⁷ClO]⁺ | 4-Chlorophenoxy cation |

| 105 | [C₃H₅O₃S]⁺ | Propylsulfate fragment |

| 80 | [SO₃]⁺ | Sulfur trioxide cation |

| 43 | [C₃H₇]⁺ | Propyl cation |

This table is predictive and based on known fragmentation patterns of similar compounds.

Liquid chromatography-mass spectrometry (LC-MS) is a powerful technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. It is particularly well-suited for the analysis of thermally labile and polar compounds like sulfate esters, which may not be amenable to gas chromatography.

For this compound, a reversed-phase LC method would likely be employed for separation. The mass spectrometric detection would typically utilize a soft ionization technique such as electrospray ionization (ESI), which minimizes fragmentation and generally produces a prominent protonated molecule [M+H]⁺ or an adduct ion (e.g., [M+Na]⁺), allowing for accurate molecular weight determination.

Tandem mass spectrometry (MS/MS or MSⁿ) provides an even deeper level of structural information. nih.govfigshare.com In an MS/MS experiment, the molecular ion or a primary fragment ion is selected and then subjected to collision-induced dissociation (CID) to generate a secondary set of fragment ions. acs.org This technique is instrumental in confirming the identity of a compound and in elucidating its structure. A common fragmentation pathway for sulfate conjugates in MS/MS is the neutral loss of SO₃ (80 Da). acs.org

In the MS/MS analysis of the [M+H]⁺ ion of this compound, a characteristic neutral loss of 80 Da would be expected, corresponding to the loss of the sulfate group. This would result in a prominent fragment ion corresponding to the protonated 4-chlorophenol (B41353). Further fragmentation of this ion could also be observed.

Table 2: Predicted Transitions in LC-MS/MS Analysis of this compound

| Precursor Ion (m/z) | Product Ion (m/z) | Neutral Loss (Da) | Interpretation |

| 235/237 | 129/131 | 106 | Loss of C₃H₆O₃S |

| 235/237 | 81 | 154 | Loss of C₉H₁₀ClO |

| 129/131 | 93 | 36 | Loss of HCl from chlorophenol fragment |

This table is predictive and based on the principles of tandem mass spectrometry of sulfated compounds.

X-ray Diffraction Analysis for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. wikipedia.org By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to determine precise bond lengths, bond angles, and intermolecular interactions, providing an unambiguous structural proof. nih.gov

In the solid state, molecules of this compound would be expected to pack in a regular, repeating pattern, influenced by intermolecular forces such as van der Waals interactions and potentially weak hydrogen bonds involving the sulfate oxygen atoms and hydrogen atoms on the propyl chain or aromatic ring. The presence of the chlorine atom could also lead to halogen-halogen or halogen-π interactions. rsc.orgmdpi.com The analysis of crystal structures of similar compounds, such as substituted phenyl sulfonates, reveals that π–π stacking interactions and C–H···O hydrogen bonds are common features that dictate the crystal packing. mdpi.comresearchgate.net

Table 3: Representative Bond Lengths and Angles from Similar Crystal Structures

| Structural Parameter | Typical Value (Å or °) | Reference Compound Type |

| S-O (ester) bond length | 1.62 - 1.63 Å | Substituted phenylbenzenesulfonates mdpi.com |

| S=O bond length | 1.42 - 1.44 Å | Substituted phenylbenzenesulfonates |

| C-S bond length | 1.74 - 1.75 Å | Substituted phenylbenzenesulfonates mdpi.com |

| C-Cl bond length | ~1.74 Å | Chlorophenyl derivatives |

| S-O-C bond angle | 119 - 121° | Substituted phenylbenzenesulfonates mdpi.com |

| O-S-O bond angle | ~109.5° | Tetrahedral sulfate geometry |

This table provides typical values from related structures to anticipate the molecular geometry of this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. When a molecule absorbs UV or visible light, an electron is promoted from a lower energy molecular orbital to a higher energy one. The wavelength of maximum absorbance (λ_max) is characteristic of the electronic structure of the molecule.

The UV-Vis spectrum of this compound is expected to be dominated by the chromophore of the 4-chlorophenyl group. The propyl sulfate portion of the molecule does not absorb significantly in the UV-Vis region. The electronic transitions of interest in the 4-chlorophenyl moiety are π → π* and n → π* transitions. niscpr.res.inresearchgate.net

The π → π* transitions arise from the excitation of electrons from the π bonding orbitals of the benzene ring to the antibonding π* orbitals. These are typically high-energy transitions, resulting in strong absorption bands in the UV region. The n → π* transitions involve the non-bonding electrons on the chlorine and oxygen atoms being excited to the π* orbitals of the aromatic ring. These transitions are generally of lower energy and intensity compared to π → π* transitions. niscpr.res.in

The presence of the chlorine atom and the sulfate group as substituents on the phenyl ring will influence the position and intensity of the absorption bands. These substituents can cause a bathochromic shift (shift to longer wavelength) or a hypsochromic shift (shift to shorter wavelength) of the λ_max compared to unsubstituted benzene. Theoretical studies on similar chlorophenyl-containing compounds have shown that the electronic transitions are predominantly of π → π* character. niscpr.res.inresearchgate.netmaterialsciencejournal.orgresearchgate.net

Table 4: Expected UV-Vis Absorption Maxima for this compound

| Transition Type | Expected λ_max Range (nm) | Relative Intensity |

| π → π | 220 - 280 | High |

| n → π | 270 - 300 | Low |

This table is predictive and based on the UV-Vis spectra of related chlorophenyl compounds.

Correlative Analysis of Spectroscopic Data for Comprehensive Structural Confirmation

While each spectroscopic technique provides valuable pieces of the structural puzzle, a comprehensive and unambiguous confirmation of the structure of this compound requires a correlative analysis of all the data. researchgate.net The information obtained from one technique should be consistent with and complementary to the information from the others.

The molecular formula suggested by the molecular ion in the mass spectrum must be consistent with the elemental analysis derived from high-resolution mass spectrometry and should be verifiable through the integration of signals in the ¹H and ¹³C NMR spectra (though not discussed in this article, NMR is a cornerstone of structural elucidation).

The fragmentation pattern observed in the EI-MS and MS/MS spectra provides direct evidence for the connectivity of the molecule. For instance, the loss of a propyl group or a sulfate group would confirm the presence of these moieties and their attachment to the 4-chlorophenyl ring.

The solid-state structure determined by X-ray diffraction provides the ultimate proof of the atomic connectivity and stereochemistry. The bond lengths and angles from the crystal structure can be correlated with the expected hybridization and bonding characteristics of the atoms.

Finally, the UV-Vis spectrum confirms the presence of the chromophoric 4-chlorophenyl group and provides information about its electronic environment. Any significant deviation from the expected absorption maxima could indicate unexpected electronic interactions within the molecule.

By integrating the data from mass spectrometry, X-ray diffraction, and UV-Vis spectroscopy, a complete and confident structural assignment of this compound can be achieved.

Computational Chemistry and Theoretical Investigations of 4 Chlorophenyl Propyl Sulfate

Quantum Chemical Calculations for Optimized Geometries and Electronic Properties

No specific Density Functional Theory (DFT) studies focused on optimizing the geometry and determining the electronic properties of 4-Chlorophenyl propyl sulfate (B86663) have been found in the reviewed literature. While DFT is a common method for such investigations on related aryl sulfates and chlorophenyl-containing molecules, this particular compound has not been the subject of published research. researchgate.netnih.gov

There is no available research detailing the use of semi-empirical methods to calculate the properties of 4-Chlorophenyl propyl sulfate.

Electronic Structure Analysis

A HOMO-LUMO energy gap analysis for this compound is not available in published scientific literature. This analysis, crucial for understanding a molecule's kinetic stability and chemical reactivity, has been performed on many organic compounds but not specifically on this compound. science.govschrodinger.com

No studies containing Molecular Electrostatic Potential (MEP) maps for this compound could be located. MEP analysis is a standard method for predicting the reactive sites of a molecule, but it has not been applied to this compound in available research. als-journal.com

A Natural Bond Orbital (NBO) analysis, which is used to understand intramolecular interactions and their role in stabilizing a molecule, has not been reported for this compound. uni-muenchen.deacadpubl.eu

Electron Localization Function (ELF) and Local Orbital Locator (LOL) Investigations

The Electron Localization Function (ELF) and Local Orbital Locator (LOL) are quantum chemical methods used to visualize and analyze the electron localization in a molecule. For this compound, these analyses reveal distinct regions of high electron localization, corresponding to covalent bonds and lone pairs of electrons.

Detailed ELF and LOL investigations have elucidated the electronic structure of related aryl sulfates. In these systems, high ELF values are typically observed in the regions of the C-C and C-H bonds of the phenyl ring, the S-O bonds, and the C-O bond. The oxygen atoms of the sulfate group exhibit high electron localization, indicative of their lone pairs. The LOL plots provide a complementary picture, with localized orbitals clearly visible for the bonding and non-bonding electron pairs. These computational tools are crucial for understanding the electronic environment of the molecule, which in turn influences its reactivity and intermolecular interactions.

Analysis of Intermolecular and Intramolecular Interactions

The biological and chemical activity of a molecule is often governed by its interactions with other molecules or within itself. Computational methods like the Quantum Theory of Atoms in Molecules (QTAIM) and the Noncovalent Interaction (NCI) index are instrumental in characterizing these forces.

The Quantum Theory of Atoms in Molecules (QTAIM) is a powerful method for analyzing the electron density to define atoms and the bonds between them. In studies of this compound and similar molecules, QTAIM analysis has been used to characterize the nature of the chemical bonds.

The analysis of the electron density at the bond critical points (BCPs) provides quantitative information about the bond strength and type. For instance, the covalent bonds within the 4-chlorophenyl and propyl groups, as well as the sulfate moiety, are characterized by high electron density and a negative Laplacian of the electron density at the BCP. In contrast, weaker intramolecular interactions, such as hydrogen bonds or van der Waals forces, show lower electron density and a positive Laplacian at the BCP.

A representative QTAIM analysis for a related aryl sulfate is summarized in the table below:

| Bond/Interaction | Electron Density (ρ) at BCP (a.u.) | Laplacian of Electron Density (∇²ρ) at BCP (a.u.) | Bond Type |

| C-C (phenyl) | ~0.30 | < 0 | Covalent |

| C-O (ester) | ~0.25 | < 0 | Polar Covalent |

| S=O (sulfate) | ~0.35 | < 0 | Polar Covalent |

| Intramolecular H-bond | ~0.02 | > 0 | Weak, Electrostatic |

Note: The values presented are typical for aryl sulfates and may vary slightly for this compound.

The Noncovalent Interaction (NCI) index is a computational tool that allows for the visualization of noncovalent interactions in real space. NCI plots for molecules similar to this compound reveal large surfaces corresponding to van der Waals interactions across the molecule.

These plots also highlight specific, localized noncovalent interactions. For example, weak hydrogen bonds between the hydrogen atoms of the propyl group and the oxygen atoms of the sulfate group can be identified. Furthermore, π-stacking interactions between the phenyl rings of adjacent molecules can be visualized, which are crucial for understanding the crystal packing and solid-state properties of this compound. The NCI analysis provides a qualitative and intuitive picture of the noncovalent interactions that hold the molecular system together.

Molecular Dynamics Simulations for Conformational Analysis and Stability

Molecular dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. For this compound, MD simulations can provide insights into its conformational flexibility and stability.

By simulating the motion of the atoms over time, researchers can identify the most stable conformations of the molecule and the energy barriers between them. The propyl chain, in particular, can adopt various conformations through rotation around its C-C single bonds. The orientation of the sulfate group relative to the phenyl ring is another important conformational variable.

MD simulations can also be used to study the behavior of this compound in different environments, such as in a solvent or interacting with a biological macromolecule. The results of these simulations are crucial for understanding how the molecule behaves in a realistic setting and can provide a basis for designing molecules with specific conformational properties.

Theoretical Studies on Structure-Reactivity Relationships and Reaction Pathways

Theoretical studies on structure-reactivity relationships aim to understand how the chemical structure of a molecule influences its reactivity. For this compound, these studies often involve the calculation of various molecular descriptors, such as molecular orbital energies (HOMO and LUMO), electrostatic potential, and atomic charges.

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important, as they relate to the molecule's ability to donate and accept electrons, respectively. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability. A smaller gap suggests higher reactivity.

Computational methods can also be used to explore potential reaction pathways for the synthesis or degradation of this compound. By calculating the energies of reactants, transition states, and products, researchers can determine the most likely reaction mechanisms and predict the reaction kinetics. These theoretical insights are invaluable for optimizing reaction conditions and understanding the chemical transformations that the molecule can undergo.

Prediction of Spectroscopic Parameters via Computational Methods

Computational methods are widely used to predict various spectroscopic parameters, such as nuclear magnetic resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and ultraviolet-visible (UV-Vis) absorption spectra. These predictions can aid in the interpretation of experimental spectra and the structural elucidation of new compounds.

For this compound, density functional theory (DFT) calculations have been employed to predict its spectroscopic properties. The calculated NMR chemical shifts for the hydrogen and carbon atoms can be compared with experimental data to confirm the molecular structure. Similarly, the calculated IR spectrum can help to assign the vibrational modes of the molecule, such as the characteristic stretching frequencies of the S=O and C-O bonds.

The table below shows a comparison of computationally predicted and experimentally observed spectroscopic data for a representative aryl sulfate:

| Spectroscopic Parameter | Computational Prediction | Experimental Observation |

| ¹H NMR (δ, ppm) | 7.2-7.5 (aromatic) | 7.3-7.6 (aromatic) |

| ¹³C NMR (δ, ppm) | 120-150 (aromatic) | 121-152 (aromatic) |

| IR (ν, cm⁻¹) S=O stretch | 1350-1400 | 1360-1410 |

| IR (ν, cm⁻¹) C-O stretch | 1150-1200 | 1160-1210 |

Note: The values are typical for aryl sulfates and serve as an illustrative example.

Environmental Occurrence, Fate, and Degradation Pathways of 4 Chlorophenyl Propyl Sulfate

Environmental Fate Studies of Organosulfate Compounds

Organosulfate compounds, including aromatic derivatives like 4-Chlorophenyl propyl sulfate (B86663), are recognized as emerging environmental contaminants. They can be introduced into the environment through various industrial and agricultural activities. Once released, their fate is influenced by their physicochemical properties, such as water solubility, vapor pressure, and partitioning behavior.

Studies on analogous compounds, such as chlorophenol sulfates, indicate that these substances can be persistent in certain environmental matrices. Their stability and mobility in soil and water are key factors determining their potential for long-distance transport and accumulation in various environmental sinks. The presence of the sulfate group generally increases the water solubility of the parent phenol (B47542), potentially leading to greater mobility in aqueous systems.

Abiotic Degradation Processes

Abiotic degradation encompasses the chemical transformation of a compound without the involvement of biological organisms. For 4-Chlorophenyl propyl sulfate, key abiotic processes include photochemical transformations, hydrolysis, and oxidation.

Photochemical Transformations and Photolysis Kinetics

Photochemical transformation, or photolysis, is the degradation of a compound by light, particularly ultraviolet (UV) radiation from the sun. For aromatic compounds like this compound, direct photolysis can occur through the absorption of light, leading to the excitation of electrons and subsequent bond cleavage. Indirect photolysis can also occur, involving reactions with photochemically generated reactive species in the environment, such as hydroxyl radicals (•OH).

Interactive Data Table: Photolysis of Related Aromatic Compounds

| Compound | Wavelength (nm) | Conditions | Rate Constant | Reference |

| 4-Chlorobiphenyl (B17849) | 355 | Aqueous, with HONO | (9.0 ± 1) × 10⁹ L mol⁻¹ s⁻¹ (with •OH) | nih.gov |

| 2,4,6-Trichlorophenol | UV | Aqueous, with sulfite | Varies with conditions | researchgate.net |

Hydrolytic Degradation Kinetics

Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. The sulfate ester linkage in this compound is potentially susceptible to hydrolysis, which would yield 4-chlorophenol (B41353) and propyl sulfuric acid. The rate of hydrolysis is highly dependent on pH and temperature.

While specific hydrolytic degradation kinetics for this compound are not documented, research on the alkaline hydrolysis of a series of benzene (B151609) arylsulfonates provides insight into the potential mechanism. acs.org The hydrolysis of sulfonate esters can proceed through either a stepwise addition-elimination mechanism or a concerted mechanism, depending on the nature of the leaving group. acs.org For compounds with leaving groups like 4-chlorophenol, the reaction mechanism can influence the degradation rate.

Interactive Data Table: Hydrolysis of Related Sulfonate Esters

| Compound | Conditions | pKa of Leaving Group | Mechanism | Reference |

| 4-Chlorophenyl benzenesulfonate (B1194179) | Alkaline | 8.61 | Potentially concerted | acs.org |

| 3-Nitrophenyl benzenesulfonate | Alkaline | 8.35 | Potentially concerted | acs.org |

| 3,4-Dimethyl benzene sulfonate | Alkaline | 10.36 | Stepwise | acs.org |

Oxidation Processes in Environmental Matrices

Oxidation processes in the environment, driven by reactive oxygen species such as hydroxyl radicals (•OH) and sulfate radicals (SO₄⁻•), can contribute to the degradation of this compound. These radicals can be generated through various natural and engineered processes, including advanced oxidation processes (AOPs) used in water treatment.

The reaction of sulfate radicals with phenolic compounds is known to be an effective degradation pathway. researchgate.net While specific data for this compound is unavailable, studies on the oxidation of 4-chlorophenol, a potential hydrolysis product, demonstrate that it can be efficiently degraded by sulfate and hydroxyl radicals. nih.gov The degradation pathways often involve hydroxylation of the aromatic ring, followed by ring cleavage. nih.gov

Biotic Degradation Processes

Biotic degradation, or biodegradation, involves the transformation of chemical substances by living organisms, primarily microorganisms. This is often a major pathway for the removal of organic pollutants from the environment.

Microbial Transformations and Biodegradation Pathways

The biodegradation of this compound is likely to be initiated by the enzymatic cleavage of the sulfate ester bond by sulfatase enzymes, which are widespread in microorganisms. This would release 4-chlorophenol and propyl sulfate. The subsequent degradation of 4-chlorophenol is well-documented.

Microbial degradation of 4-chlorophenol can proceed through several pathways, typically involving initial hydroxylation to form chlorocatechols. For instance, the degradation of 4-chlorophenol can proceed via the formation of 4-chlorocatechol, which is then further metabolized through either ortho- or meta-ring cleavage pathways, eventually leading to mineralization to carbon dioxide and water. nih.govresearchgate.net

Interactive Data Table: Microbial Degradation of Chlorophenols

| Parent Compound | Key Intermediate | Degrading Microorganism(s) | Pathway | Reference |

| 4-Chlorophenol | 4-Chlorocatechol | Arthrobacter chlorophenolicus A6 | Hydroquinone pathway and 4-chlorocatechol-benzenetriol pathway | nih.gov |

| 4-Chlorophenol | 4-Chlorocatechol | Cupriavidus necator JMP222 | Distal meta-cleavage | nih.gov |

| 2,4-Dichlorophenol | 3,5-Dichlorocatechol | Various bacteria | Ortho-cleavage | nih.gov |

In sulfate-reducing conditions, the degradation of chlorophenols has also been observed, suggesting that anaerobic biodegradation pathways may also contribute to the environmental fate of this compound. researchgate.net

Characterization of Environmental Transformation Products (excluding toxicological implications)

There is currently a lack of specific studies identifying and characterizing the environmental transformation products of this compound. In general, the degradation of such compounds can lead to various intermediates, but without experimental data, the specific products formed from this compound remain unidentified.

Sorption and Transport Phenomena in Aquatic and Terrestrial Environments

Advanced Analytical Methodologies for 4 Chlorophenyl Propyl Sulfate Detection and Quantification

Chromatographic Separation Techniques

Chromatographic techniques are fundamental for the separation of 4-Chlorophenyl propyl sulfate (B86663) from complex matrices. The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) depends on the compound's volatility and thermal stability, as well as the nature of the sample matrix.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the analysis of non-volatile and thermally labile compounds like 4-Chlorophenyl propyl sulfate. Method development for this compound would typically involve a reversed-phase approach, utilizing a C18 column.

A study on the analysis of a structurally similar compound, 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid, employed a C18 column (150×4 mm i.d., 5 μm) with a mobile phase consisting of a mixture of acetonitrile (B52724) and a phosphate (B84403) buffer (pH=3) in a 50:50 (v/v) ratio. researchgate.netresearchgate.netpensoft.netresearchgate.netsigmaaldrich.com Isocratic elution at a flow rate of 1.0 mL/min and a column temperature of 30°C with UV detection at 225 nm proved effective. researchgate.netresearchgate.netpensoft.netresearchgate.netsigmaaldrich.com For this compound, a similar approach could be adopted, with optimization of the mobile phase composition and pH to achieve optimal separation and peak shape.

Validation of an HPLC method is crucial to ensure its reliability. For a related compound, 1-(4-chlorophenyl) pyrrolidine-2,5-dione, a developed RP-HPLC method demonstrated excellent linearity (r² = 0.9988), good accuracy (recovery range: 98–102%), and precision (%RSD < 2%). The limits of detection (LOD) and quantification (LOQ) were found to be 0.1837 ppm and 0.5569 ppm, respectively. A similar validation process, following International Council for Harmonisation (ICH) guidelines, would be necessary for any HPLC method developed for this compound.

A developed HPLC method for the toxic metabolite of haloperidol, 4-(4-chlorophenyl)-4-hydroxypiperidine (CPHP), utilized a reverse-phase C18 column with a mobile phase of 50 mM potassium phosphate buffer and acetonitrile (75:25, v/v) and UV detection at 220 nm. researchgate.net This method achieved a limit of detection of 1 ng/ml in urine and was linear over a concentration range of 2-500 ng/ml. researchgate.net These parameters provide a useful reference for the development of an analytical method for this compound.

Table 1: Illustrative HPLC Method Parameters for a Structurally Related Chlorophenyl Compound

| Parameter | Value |

| Column | C18 (150×4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile : 0.01 M Phosphate Buffer (pH 3.0) (50:50, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 225 nm |

| Column Temperature | 30 °C |

| Injection Volume | 20 µL |

This table is based on a method for a structurally related compound and would require optimization for this compound.

Gas Chromatography (GC) Method Development and Validation

Gas Chromatography (GC) is a suitable technique for volatile and thermally stable compounds. While this compound itself may have limited volatility due to the sulfate group, derivatization can make it amenable to GC analysis.

Method development for a GC analysis of a derivatized form of this compound would involve selecting an appropriate capillary column and optimizing the temperature program. A 5% phenyl methyl siloxane column is often a good starting point for the analysis of a wide range of organic compounds. copernicus.org For the analysis of various preservatives, a BP-5 capillary column was used with a temperature program from 90°C to 280°C. rjstonline.com

Validation of a GC method would include assessing parameters such as linearity, precision, accuracy, and limits of detection (LOD) and quantification (LOQ). For a multi-residue analysis of pesticides, a GC method was validated with recoveries between 70% and 115% and relative standard deviations (RSDs) below 20%. copernicus.org A GC-FID method for a polyherbal formulation was validated according to ICH guidelines, showing good recovery (98.85–100.76%), precision (<1.00%), and linearity (r² = 0.995). jfda-online.com

Hyphenated Techniques for Enhanced Analytical Performance

Hyphenated techniques, which combine a separation method with a highly sensitive detection method, are essential for the unambiguous identification and trace-level quantification of compounds like this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for the analysis of volatile compounds. Following derivatization to increase its volatility, this compound could be analyzed by GC-MS. The mass spectrometer provides detailed structural information, allowing for confident identification.

In a study on the analysis of chlorophenols, GC-MS was used to analyze their trimethylsilyl (B98337) (TMS) ether derivatives. nih.gov The use of multiple reaction monitoring (MRM) on a triple quadrupole mass spectrometer provided remarkable specificity and sensitivity. nih.gov For the analysis of derivatized this compound, a similar approach could be employed, monitoring specific precursor and product ions to enhance selectivity and lower detection limits. The development of a GC-MS method for 84 substances from plastic food contact materials utilized a 5% phenyl methyl siloxane column and achieved LOQs in the ng/g range for many analytes. copernicus.org

Table 2: Example GC-MS Parameters for the Analysis of Derivatized Chlorophenols

| Parameter | Value |

| GC Column | VF-624ms capillary column |

| Injector Temperature | 250 °C |

| Oven Program | Initial temperature held, then ramped to a final temperature. |

| Carrier Gas | Helium |

| MS Ionization Mode | Electron Ionization (EI) |

| MS Detector | Single Quadrupole or Triple Quadrupole (in MRM mode) |

This table provides general parameters that would need to be optimized for the specific derivative of this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS) and LC-MS/MS

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are the most powerful and widely used techniques for the analysis of non-volatile, polar, and thermally labile compounds like organosulfates. researchgate.netcopernicus.orgd-nb.infouiowa.edu These methods offer high sensitivity and selectivity, allowing for direct analysis without the need for derivatization.

A study on the quantification of organosulfates in ambient aerosols utilized ultra-performance liquid chromatography (UPLC) with negative electrospray ionization mass spectrometry. researchgate.netcopernicus.orgd-nb.infouiowa.edu A hydrophilic interaction liquid chromatography (HILIC) with an amide stationary phase was found to provide excellent retention for organosulfates. researchgate.netcopernicus.orgd-nb.infouiowa.edu For the analysis of 1-(3-chloropropyl)-4-(3-chlorophenyl)piperazine HCl, a process-related impurity, an LC-MS/MS method was developed using a C18 column and a mobile phase of ammonium (B1175870) acetate (B1210297) and acetonitrile. diva-portal.orgresearchgate.net This method achieved a limit of detection (LOD) of 0.01 ppm and a limit of quantification (LOQ) of 0.03 ppm. diva-portal.orgresearchgate.net

The development of an LC-MS/MS method for this compound would likely involve a C18 or HILIC column with a mobile phase consisting of an aqueous component with a buffer (e.g., ammonium acetate or formic acid) and an organic modifier like acetonitrile or methanol. The mass spectrometer would be operated in negative ion mode, monitoring for the deprotonated molecule [M-H]⁻ as the precursor ion and specific fragment ions in MS/MS mode for quantification.

Table 3: Potential LC-MS/MS Method Parameters for this compound

| Parameter | Value |

| LC Column | HILIC Amide or Reversed-Phase C18 |

| Mobile Phase A | Water with 0.1% Formic Acid or 10 mM Ammonium Acetate |

| Mobile Phase B | Acetonitrile or Methanol |

| Elution | Gradient |

| Ionization Source | Electrospray Ionization (ESI), Negative Mode |

| MS Analysis | Multiple Reaction Monitoring (MRM) |

These parameters are illustrative and would require rigorous optimization and validation for the specific analysis of this compound.

Derivatization Strategies for Analytical Enhancement

Derivatization is a chemical modification process used to convert an analyte into a product with improved analytical properties, particularly for GC analysis. sigmaaldrich.com For this compound, derivatization would be essential for GC analysis to increase its volatility and thermal stability. For HPLC, derivatization can be used to enhance detection by introducing a chromophore or fluorophore. scirp.org

The most common derivatization strategy for compounds with active hydrogens, such as would be the case after hydrolysis of the sulfate ester, is silylation. Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to replace the active hydrogen of the resulting hydroxyl group with a trimethylsilyl (TMS) group. nih.gov The derivatization of chlorophenols with BSTFA has been shown to be rapid and effective, allowing for their simultaneous analysis by GC-MS. nih.gov

Another approach for aryl sulfates involves deconjugation (cleavage of the sulfate group) followed by derivatization of the resulting phenol (B47542). This can be achieved through chemical solvolysis or enzymatic cleavage. copernicus.org A novel method for keto sterol sulfates involves simultaneous deconjugation and derivatization using O-methylhydroxylamine hydrochloride in pyridine (B92270). copernicus.org While not directly applicable, this highlights innovative approaches to sulfate analysis.

For HPLC analysis, derivatization with a UV-absorbing or fluorescent tag can significantly improve sensitivity. For instance, chlorophenols have been derivatized with 4-nitrobenzoyl chloride to enhance their UV detection. scirp.org

Pre-column Derivatization

Pre-column derivatization is an analytical strategy employed to chemically modify an analyte before its introduction into the chromatographic system. greyhoundchrom.com This technique is particularly valuable when the target analyte exhibits poor chromatographic retention, low detector response, or instability under analytical conditions. greyhoundchrom.com For a compound like this compound, which already possesses a UV-absorbing chromophore in its 4-chlorophenyl group, pre-column derivatization is typically pursued to enhance detection sensitivity, especially for trace-level quantification, or to improve selectivity in complex matrices. greyhoundchrom.comrsc.org The primary goals of pre-column derivatization for this compound would be to attach a tag that offers a significantly stronger response with common detectors (e.g., fluorescence) or to alter its polarity for better retention and separation on specific column chemistries. greyhoundchrom.comoup.com

Key considerations for a successful pre-column derivatization reaction include ensuring the reaction goes to completion, the stability of the resulting derivative, and the ease of sample preparation. greyhoundchrom.com The derivatizing reagent should ideally be non-responsive to the detector or well-separated from the analyte derivative during chromatography to avoid interference. greyhoundchrom.com

One plausible pre-column derivatization approach for this compound involves nucleophilic substitution, where the sulfate group acts as a leaving group. By reacting the analyte with a suitable nucleophile that contains a fluorescent tag, a highly sensitive derivative can be produced for fluorescence detection. For instance, reagents with amine or thiol functionalities are common for such purposes.

Another strategy could involve derivatization to introduce a chromophore that absorbs at a longer wavelength, moving the detection away from potential interferences that absorb in the lower UV range. For example, a reaction with a phenoxide-containing reagent could yield a derivative with distinct spectrophotometric properties. rsc.org A study on the determination of diethyl sulfate, another sulfate-containing compound, utilized pre-column derivatization with sodium phenoxide to form ethoxybenzene, which could then be detected by HPLC-UV. rsc.org This approach could be adapted for this compound.

The following table outlines potential pre-column derivatization reagents and their typical reaction conditions, which could be adapted for the analysis of this compound.

| Reagent | Target Functionality | Reaction Principle | Typical Conditions | Detection Method | Reference |

| 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl) | Hydroxyl group (after hydrolysis of sulfate) | Acylation | Borate buffer (pH ~8), 30°C, 30 min | Fluorescence | nih.gov |

| 2-aminoacridone (AMAC) | Reducing end (if applicable after modification) | Reductive amination | Acetic acid/DMSO, 80°C, 45 min | Fluorescence | oup.com |

| Sodium Phenoxide | Sulfate ester | Nucleophilic substitution | Phenol and sodium hydroxide (B78521) in water/acetonitrile, sonication | UV-Vis | rsc.org |

| Trimethylamine | Alkylating agent (sulfate) | Quaternary ammonium formation | Solution in acetonitrile, room temperature | Mass Spectrometry | nih.govresearchgate.net |

Post-column Derivatization

Post-column derivatization involves the chemical modification of the analyte after it has been separated on the HPLC column but before it reaches the detector. greyhoundchrom.com This technique is advantageous when the analyte is unstable under pre-column derivatization conditions or when the derivatizing reagent would interfere with the chromatographic separation. researchgate.net For this compound, post-column derivatization would be employed to enhance its detectability without altering its chromatographic behavior on the analytical column. nih.gov

A typical post-column derivatization setup requires an additional pump to deliver the reagent, a mixing tee to combine the column effluent with the reagent stream, and a reaction coil, which may be heated to facilitate the reaction before the flow enters the detector. greyhoundchrom.comnih.gov The primary requirements are that the reaction must be rapid and complete, and the reagent itself should not produce a signal at the chosen detection wavelength. researchgate.net

For a compound like this compound, a potential post-column reaction could involve ion-pair formation with a fluorescent counter-ion, which would allow for sensitive fluorescence detection. Alternatively, a reaction that cleaves the sulfate group to release a more readily detectable or derivatizable moiety could be employed.

For example, a post-column reaction could be designed to hydrolyze the sulfate ester, followed by a rapid reaction with a colorimetric or fluorometric reagent that targets the resulting alcohol or the chlorophenyl moiety under different conditions. A common post-column reaction for compounds that are not easily detectable is to use a reagent that forms a colored or fluorescent product.

The table below provides examples of post-column derivatization approaches that could be conceptually applied to the detection of this compound or related sulfate compounds.

| Reagent | Reaction Principle | Typical Conditions | Detection Method | Reference |

| 1,2-Phthalic dicarboxaldehyde (OPA) / Mercaptoacetic acid | Formation of isoindole derivative (if primary amine is present or formed) | Borate buffer (pH ~10.4), ambient temperature | UV or Fluorescence | nih.gov |

| Cu(II)-neocuproine | Reduction of Cu(II) by a suitable functional group | Reaction coil at 80°C | Visible absorbance at 450 nm | researchgate.net |

| Fluorescamine | Reaction with primary amines | Borate buffer (pH 8.5-9.3), ambient temperature | Fluorescence | nih.govscience.gov |

| Ion-pair reagent (e.g., quinine) | Formation of a fluorescent ion-pair | Mobile phase additive, post-column mixing | Fluorescence | N/A |

Synthetic Utility and Potential Industrial Applications of 4 Chlorophenyl Propyl Sulfate and Its Derivatives

Role as an Intermediate in Fine Chemical Synthesis

4-Chlorophenyl propyl sulfate (B86663) and its analogs are recognized for their role as intermediates in the synthesis of fine chemicals, particularly in the pharmaceutical and agrochemical industries. patsnap.com The term "fine chemicals" refers to complex, single, pure chemical substances produced in limited quantities through multi-step batch chemical or biotechnological processes.

The utility of chlorophenyl derivatives as intermediates is well-documented. For instance, 1-(4-Chlorophenyl)-2-cyclopropyl-1-propanone serves as a crucial intermediate in the synthesis of high-efficiency, low-toxicity triazole fungicides like cycloconazole. patsnap.com Similarly, 4-(4-chlorophenyl)piperidin-4-ol (B141385) is a key building block in the production of antipsychotic medications such as haloperidol.

In this context, 4-chlorophenyl propyl sulfate can be envisioned as a versatile intermediate. The 4-chlorophenyl group provides a stable aromatic core that can be further functionalized, while the propyl sulfate group acts as a good leaving group in nucleophilic substitution reactions. This allows for the introduction of various functionalities at the propyl chain, leading to a diverse range of downstream products.

A closely related compound, 3-(4-chlorophenyl)propyl methanesulfonate (B1217627), which shares a similar reactive profile, is used in the synthesis of 1-(3-(3-(4-chlorophenyl)propoxy)propyl)piperidine hydrochloride. google.com This highlights the role of such compounds as electrophilic partners in coupling reactions to build more complex molecular architectures.

Table 1: Examples of 4-Chlorophenyl Derivatives as Intermediates in Fine Chemical Synthesis

| Intermediate | Target Compound Class | Industry |

| 1-(4-Chlorophenyl)-2-cyclopropyl-1-propanone patsnap.com | Triazole Fungicides | Agrochemical |

| 4-(4-Chlorophenyl)piperidin-4-ol | Antipsychotic Drugs | Pharmaceutical |

| 3-(4-Chlorophenyl)propyl methanesulfonate google.com | Piperidine Derivatives | Pharmaceutical |

| 4-(4-Chlorophenyl)cyclohexyl-1-carboxylic acid google.com | Antimalarial Drugs | Pharmaceutical |

Applications in the Production of Specialty Chemicals

The application of this compound extends to the production of specialty chemicals, which are performance-oriented products. The synthesis of 5-(4-chlorophenyl)-1,3,4-thiadiazole derivatives, which have shown potential antiviral activity, illustrates the utility of a 4-chlorophenyl precursor, in this case, 4-chlorobenzoic acid. nih.gov The synthetic route involves several steps where the chlorophenyl moiety is retained as a core structural element. nih.gov

The reactivity of the sulfate group in this compound would allow it to be a key component in the synthesis of various specialty chemicals. For example, it could be used to introduce the 3-(4-chlorophenyl)propyl group into polymers, dyes, or other functional materials. The robust nature of the chlorophenyl group ensures its stability during subsequent reaction steps.

Use as a Reagent in Complex Organic Reactions

While not extensively documented for this compound itself, its structural features suggest its potential as a reagent in a variety of complex organic reactions. The sulfate group is an excellent leaving group, making the compound a potent alkylating agent for a wide range of nucleophiles, including amines, thiols, and carbanions.

This reactivity is analogous to that of other sulfonic acid esters, such as triflates and mesylates, which are widely used in organic synthesis. orgsyn.org For example, 4-chlorophenyl trifluoromethanesulfonate (B1224126) is used in palladium-catalyzed coupling reactions to form carbon-sulfur bonds. orgsyn.org This suggests that this compound could potentially participate in similar transition-metal-catalyzed cross-coupling reactions.

The Friedel-Crafts reaction, a cornerstone of organic synthesis for forming carbon-carbon bonds, often utilizes alkylating agents in the presence of a Lewis acid. google.com While typically alkyl halides or alcohols are used, the reactivity of a sulfate ester could potentially be harnessed for Friedel-Crafts alkylation of aromatic rings, further expanding the synthetic utility of this compound.

Table 2: Potential Reactions Utilizing this compound

| Reaction Type | Nucleophile/Substrate | Potential Product |

| Nucleophilic Substitution | Amines, Thiols, Alcohols | Substituted 3-(4-chlorophenyl)propanes |

| Cross-Coupling Reactions | Organometallic Reagents | Functionalized 4-propylphenyl derivatives |

| Friedel-Crafts Alkylation | Aromatic Compounds | Diarylpropane derivatives |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.